molecular formula C12H19ClN2O B6165439 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride CAS No. 1588438-93-0

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride

Cat. No.: B6165439
CAS No.: 1588438-93-0
M. Wt: 242.74 g/mol
InChI Key: AHLNAFAKJKOFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a hydrochloride salt form of a benzamide derivative, characterized by the presence of an aminomethyl group, a methyl group, and an isopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminomethylbenzoic acid with isopropylamine and methylamine under controlled conditions.

    Hydrochloride Salt Formation: The resulting benzamide derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the benzamide core using automated reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Salt Formation: The purified benzamide derivative is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target; for instance, it may inhibit or activate certain biochemical pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride
  • 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide

Uniqueness

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

1588438-93-0

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H

InChI Key

AHLNAFAKJKOFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=C(C=C1)CN.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.